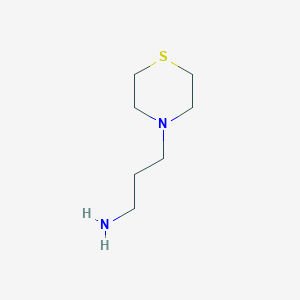

N-(3-Aminopropyl)-thiomorpholine

Description

Significance of Thiomorpholine (B91149) and Aminopropyl Moieties in Heterocyclic Chemistry

The thiomorpholine ring is a sulfur-containing heterocyclic motif that has garnered interest in medicinal chemistry. The replacement of the oxygen atom in the more common morpholine (B109124) ring with a sulfur atom increases the lipophilicity of the molecule. mdpi.com This modification can significantly impact a compound's pharmacokinetic profile, including its ability to cross biological membranes. Furthermore, the sulfur atom in the thiomorpholine ring is a "soft spot" for metabolism, being susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. mdpi.com This metabolic handle can be strategically employed in drug design. Thiomorpholine and its derivatives have been investigated for a range of biological activities, including as potential antimycobacterial, antifungal, and anticancer agents. mdpi.comjchemrev.com

The aminopropyl group is a versatile functional moiety frequently utilized in the synthesis of more complex molecules. The primary amine provides a nucleophilic center and a site for forming salts or engaging in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. This functional group is a common building block in the development of pharmaceuticals and other specialty chemicals.

Historical Context of Research Pertaining to the Thiomorpholine Scaffold with Alkylamino Substituents

Historically, research into thiomorpholine derivatives has often been in the context of creating analogs to bioactive morpholine-containing compounds. The synthesis of the thiomorpholine ring itself has been approached through various methods. jchemrev.com The introduction of alkylamino substituents, such as the aminopropyl group, onto the thiomorpholine nitrogen has been a strategy to explore new chemical space and modulate the physicochemical and biological properties of the parent scaffold. While general synthetic routes to N-substituted thiomorpholines are established, specific and detailed historical research focusing exclusively on N-(3-Aminopropyl)-thiomorpholine is not readily found in prominent scientific databases.

Current Research Landscape and Unexplored Avenues Pertaining to this compound

The current research landscape for this compound appears to be one of significant opportunity. While its oxygen counterpart, N-(3-Aminopropyl)morpholine, is a well-documented compound with established applications, the thiomorpholine analog remains largely uncharacterized in terms of its specific reactivity, spectral data, and potential applications. This lack of dedicated research presents numerous unexplored avenues:

Synthesis and Characterization: While likely synthesized through standard nucleophilic substitution reactions, detailed studies on optimizing the synthesis of this compound and comprehensive characterization of its spectral properties (NMR, IR, Mass Spectrometry) are not widely published.

Medicinal Chemistry: The combination of the thiomorpholine scaffold and the aminopropyl linker suggests potential for development as a scaffold in medicinal chemistry. Systematic screening for various biological activities, such as antimicrobial, anticancer, or CNS-related activities, could be a fruitful area of investigation.

Materials Science: Amines are known to be effective curing agents for epoxy resins and can be used to modify the properties of polymers. The potential of this compound in materials science, for instance, as a monomer or a cross-linking agent, is an open field of inquiry.

Interdisciplinary Relevance in Advanced Chemical Sciences

The structural features of this compound position it as a compound of potential interdisciplinary relevance. In medicinal chemistry, it could serve as a fragment for the design of novel therapeutic agents. In materials science, its bifunctional nature (secondary amine within the ring and a primary terminal amine) could be exploited in polymer chemistry and surface functionalization. Furthermore, its coordination chemistry with various metal ions could be explored for catalytic or other applications. The full potential of this compound across different scientific disciplines awaits dedicated investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-thiomorpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECTZHBMZRYGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568196 | |

| Record name | 3-(Thiomorpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75653-87-1 | |

| Record name | 3-(Thiomorpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Aminopropyl Thiomorpholine and Its Derivatives

Established Synthetic Pathways for the Thiomorpholine (B91149) Heterocycle

The thiomorpholine scaffold is a six-membered saturated heterocycle containing both sulfur and nitrogen atoms. Its synthesis has been approached through various cyclization strategies, ranging from traditional multi-step reactions to more modern, atom-economical methods. jchemrev.comjchemrev.com

Historically, the synthesis of the thiomorpholine ring has been accomplished through several well-documented pathways. These methods often involve the cyclization of linear precursors containing the requisite sulfur and nitrogen atoms separated by ethylene (B1197577) bridges. acs.org

One common strategy begins with diethanolamine, which is converted into an amino-mustard species that subsequently undergoes cyclization upon treatment with a sulfur source like sodium sulfide. acs.org Another established route involves the reaction of 2-mercaptoethanol (B42355) with aziridine, leading to an intermediate that is converted to 2-(2-chloroethylthio)ethylamine hydrochloride. This intermediate is then cyclized using a base such as triethylamine (B128534) to yield thiomorpholine. acs.org A third approach utilizes the reduction of thiomorpholin-3-one, which can be prepared from starting materials like ethyl mercaptoacetate (B1236969) and aziridine, using a reducing agent such as lithium aluminium hydride (LiAlH4). acs.org

While effective, these traditional routes can be time-consuming, sometimes requiring between 2 and 54 hours, and may involve the generation of hazardous mustard-gas-type intermediates, posing safety challenges for large-scale production. acs.org

A more recent and efficient approach to thiomorpholine synthesis employs a photochemical thiol-ene reaction in a continuous flow system. nih.govchemrxiv.org This method is noted for its high efficiency and adherence to the principles of "click chemistry," characterized by high yields and the absence of byproducts. acs.orgnih.gov

Intramolecular cyclization strategies are a powerful tool for constructing heterocyclic rings. While much of the research has focused on the formation of oxygen-containing heterocycles via hydroalkoxylation, the principles extend to sulfur-based systems. organic-chemistry.orgnih.gov Lanthanide triflates, for example, have been shown to be effective catalysts for the intramolecular hydroalkoxylation/cyclization of unactivated alkenols to form five- and six-membered rings. organic-chemistry.org These reactions proceed with high Markovnikov-type selectivity and are atom-economical. organic-chemistry.org

Applying this logic to sulfur analogs, intramolecular hydrothioalkoxylation represents a viable, though less documented, strategy. A related, highly regioselective, metal-free procedure has been developed for the synthesis of 4-tosylthiomorpholine from N-tethered thioalkenols. nih.gov This process involves a one-pot sequence of bromination, intramolecular cyclization, and subsequent elimination to furnish the thiomorpholine ring in good yields. nih.gov Such intramolecular strategies are advantageous as they offer high control over regioselectivity, a critical factor in complex molecule synthesis. nih.gov

Strategies for the Regioselective Incorporation of the 3-Aminopropyl Side Chain

Once the thiomorpholine heterocycle is obtained, the next crucial step is the introduction of the 3-aminopropyl side chain onto the heterocyclic nitrogen. This must be done regioselectively, targeting the secondary amine of the thiomorpholine ring.

The most direct method for attaching the side chain is through N-alkylation of the thiomorpholine nitrogen. researchgate.net This reaction involves treating thiomorpholine, which acts as a nucleophile, with a suitable three-carbon electrophile. libretexts.org The success of N-alkylation often relies on the use of a base to deprotonate the nitrogen, increasing its nucleophilicity, followed by reaction with an alkylating agent. researchgate.net Common bases used in such reactions include potassium carbonate, sodium hydride, and cesium fluoride. researchgate.net

For the synthesis of N-(3-Aminopropyl)-thiomorpholine, a potential electrophilic reagent would be a 3-halopropylamine (e.g., 3-chloropropylamine), where the amine group is often protected to prevent self-reaction. Alternatively, a Michael addition reaction with acrylonitrile (B1666552) followed by reduction of the nitrile group to a primary amine offers another well-established route to install the aminopropyl group. The synthesis of the analogous N-(3-aminopropyl)morpholine is a well-known process that follows this exact type of N-alkylation pathway, supporting its applicability to the thiomorpholine system. cymitquimica.comchemicalbook.com

The mechanism of N-alkylation is a classic nucleophilic substitution (SN2) reaction. The lone pair of electrons on the secondary amine nitrogen of the thiomorpholine ring acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., the carbon atom bonded to the halogen in a 3-halopropylamine). libretexts.org

The basicity, and therefore nucleophilicity, of the nitrogen atom is a key factor. libretexts.org In thiomorpholine, the nitrogen is a typical secondary amine, making it sufficiently nucleophilic to react with alkyl halides. jchemrev.com The reaction's regioselectivity is inherently high; the nitrogen atom is the most nucleophilic site in the unsubstituted thiomorpholine ring, ensuring that alkylation occurs exclusively at this position. The presence of an electron-withdrawing group on the nitrogen, such as a pyridinium (B92312) substituent in some synthetic strategies, can lower the pKa of the N-H bond, facilitating deprotonation and subsequent alkylation. nih.gov In the straightforward alkylation of thiomorpholine, a simple base is usually sufficient to promote the reaction. The process is typically clean, leading specifically to the N-alkylated product. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic routes. For this compound, this involves exploring solvent-free reactions, catalytic processes, and continuous flow technologies to enhance efficiency and minimize waste.

Solvent-Free and Catalytic Methodologies

A plausible and environmentally conscious approach to the synthesis of this compound involves a two-step sequence: the cyanoethylation of thiomorpholine followed by the reduction of the resulting nitrile.

Solvent-Free Cyanoethylation: The initial step, a Michael addition of thiomorpholine to acrylonitrile, can be conducted under solvent-free conditions. This method, often referred to as a mechanochemical or solid-state reaction, involves the direct mixing and grinding of the reactants. nih.gov The absence of a solvent reduces waste, simplifies purification, and can lead to shorter reaction times and higher yields. The reaction is typically carried out at room temperature or with gentle heating.

Catalytic Cyanoethylation and Reduction: Alternatively, the cyanoethylation can be catalyzed by a base. Following the formation of 3-(thiomorpholino)propanenitrile, the subsequent reduction of the nitrile group to a primary amine is a critical step. This transformation is often achieved through catalytic hydrogenation. A variety of catalysts can be employed, with a focus on non-noble metal-based systems to enhance the green credentials of the process. For instance, carbon-coated nickel-based catalysts have demonstrated high efficacy in the hydrogenation of nitriles to primary amines under relatively mild conditions. rsc.org

A hypothetical catalytic one-pot synthesis could involve the initial base-catalyzed cyanoethylation of thiomorpholine with acrylonitrile, followed by the in-situ introduction of a hydrogenation catalyst and a hydrogen source to directly yield this compound without the isolation of the nitrile intermediate.

| Step | Reaction | Conditions | Green Chemistry Aspect |

| 1 | Cyanoethylation | Thiomorpholine, Acrylonitrile, (Optional: Base catalyst) | Solvent-free or catalytic |

| 2 | Reduction | 3-(Thiomorpholino)propanenitrile, H2, Catalyst (e.g., Ni/NiO@C) | Use of non-noble metal catalyst |

Table 1: Proposed Green Synthetic Route to this compound

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of this compound is well-suited for adaptation to a continuous flow process.

The reduction of the nitrile intermediate, 3-(thiomorpholino)propanenitrile, to the desired primary amine can be efficiently performed in a continuous flow reactor. This setup typically involves passing a solution of the nitrile and a hydrogen source over a packed bed of a heterogeneous catalyst. nih.govnih.govjst.go.jp Raney nickel and palladium-based catalysts have been effectively used for the continuous hydrogenation of a wide range of nitriles, affording primary amines in high yields and purity. nih.govnih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow system allows for process optimization and consistent product quality.

| Parameter | Advantage in Continuous Flow |

| Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be scaled up by extending the operation time or by using parallel reactors. |

| Efficiency | Precise control over reaction conditions often leads to higher yields and selectivity. |

| Automation | The entire process can be automated for consistent and reliable production. |

Table 2: Advantages of Continuous Flow Synthesis for this compound

Derivatization and Further Functionalization Strategies of this compound

The presence of a reactive primary amine and a modifiable thiomorpholine ring makes this compound a versatile scaffold for the synthesis of a diverse range of derivatives.

Chemical Modification of the Primary Amine Group for Diverse Functionalities

The primary amine group of this compound is a nucleophilic center that readily reacts with a variety of electrophiles, enabling the introduction of diverse functional groups.

Acylation: The amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. youtube.com For instance, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative.

Reaction with Isocyanates and Isothiocyanates: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. A notable example is the synthesis of 3-morpholinopropyl isothiocyanate, a compound with demonstrated biological activity, from the corresponding aminopropylmorpholine. nih.govnih.gov A similar reaction with this compound would be expected to yield the analogous thiomorpholine-containing isothiocyanate.

Reductive Amination: The primary amine can undergo reductive amination with aldehydes and ketones to produce secondary or tertiary amines. nih.govlibretexts.orgfrontiersin.org This reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ, often with a mild reducing agent like sodium cyanoborohydride. libretexts.org

| Reagent Type | Functional Group Introduced | Product Class |

| Acyl Chloride (R-COCl) | Acyl (R-CO-) | Amide |

| Anhydride ((RCO)₂O) | Acyl (R-CO-) | Amide |

| Isocyanate (R-NCO) | Carbamoyl (R-NH-CO-) | Urea |

| Isothiocyanate (R-NCS) | Thiocarbamoyl (R-NH-CS-) | Thiourea |

| Aldehyde (R'-CHO) | Alkyl (R'-CH₂-) | Secondary Amine |

| Ketone (R'₂CO) | Alkyl (R'₂CH-) | Secondary Amine |

Table 3: Representative Derivatization Reactions of the Primary Amine Group

Functionalization of the Thiomorpholine Ring System via Sulfur or Carbon Centers

The thiomorpholine ring offers additional sites for chemical modification, primarily at the sulfur and carbon atoms.

Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring can be selectively oxidized to a sulfoxide (B87167) or a sulfone. organic-chemistry.orgorganic-chemistry.orgresearchgate.netjchemrev.com The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. For example, using one equivalent of an oxidant like hydrogen peroxide might favor the formation of the sulfoxide, while an excess of a stronger oxidant would lead to the sulfone. These oxidized derivatives can exhibit altered physical, chemical, and biological properties.

Alkylation of the Sulfur Atom: The sulfur atom can also be alkylated to form a sulfonium (B1226848) salt. This reaction typically involves treatment with an alkyl halide. nih.gov

Functionalization of Carbon Centers: The carbon atoms of the thiomorpholine ring, particularly those alpha to the sulfur atom, can be functionalized. One approach involves deprotonation with a strong base, such as an organolithium reagent, to form a carbanion, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the carbon skeleton of the ring.

Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions

Given the multiple nucleophilic sites in this compound (the primary amine, the tertiary amine of the thiomorpholine ring, and the sulfur atom), the regioselectivity of derivatization reactions is a critical consideration.

N- vs. S-Alkylation: In reactions with alkylating agents, competition between N-alkylation (at either the primary or tertiary amine) and S-alkylation can occur. The outcome is influenced by factors such as the nature of the alkylating agent (hard vs. soft electrophile), the solvent, and the reaction conditions. Generally, the more nucleophilic primary amine is expected to be the primary site of reaction under many conditions. However, under certain conditions, particularly with soft electrophiles, S-alkylation may become competitive.

Stereoselectivity: For derivatization reactions that create new stereocenters, for example, at the carbon atoms of the thiomorpholine ring, the stereochemical outcome is of significant interest. The existing stereochemistry of the thiomorpholine ring can influence the diastereoselectivity of such reactions. The conformation of the six-membered thiomorpholine ring, which typically adopts a chair conformation, will play a crucial role in directing the approach of incoming reagents.

Theoretical and Computational Chemistry of N 3 Aminopropyl Thiomorpholine

Quantum Chemical Calculations for Molecular Structure Elucidation

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic properties of molecules. For N-(3-Aminopropyl)-thiomorpholine, these calculations can predict its most stable conformations, the distribution of electrons, and its spectroscopic characteristics.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. nih.govmdpi.com

For the parent compound, thiomorpholine (B91149), computational studies have determined its adiabatic ionization enthalpy, which is the energy required to remove an electron from the molecule. acs.org The introduction of the 3-aminopropyl group, an electron-donating substituent, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and the ionization potential compared to the unsubstituted thiomorpholine. This would suggest that this compound is more reactive than thiomorpholine.

Table 1: Calculated Electronic Properties of Thiomorpholine

| Property | Value |

| Adiabatic Ionization Enthalpy (kJ/mol) | 8.34 ± 0.03 eV |

Data for the parent compound, thiomorpholine, obtained from G3(MP2)//B3LYP calculations. acs.org

The ionization potential is the minimum energy required to remove an electron from a molecule in the gaseous state. nih.gov The value for thiomorpholine provides a benchmark for understanding the electronic behavior of its derivatives.

The conformational landscape of this compound is complex due to the flexibility of the N-propyl chain and the puckering of the thiomorpholine ring. The thiomorpholine ring typically adopts a chair conformation. acs.orgmdpi.com The attachment of the 3-aminopropyl group can occur in either an axial or equatorial position relative to the ring. Furthermore, the propyl chain itself has multiple rotatable bonds, leading to a vast potential energy surface with numerous local minima. nih.gov

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, from first principles. ias.ac.inals-journal.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For thiomorpholine and its derivatives, computational methods like Density Functional Theory (DFT) can provide a detailed assignment of vibrational modes. ias.ac.in For this compound, theoretical spectra would show characteristic bands for the N-H and C-H stretching and bending vibrations of the aminopropyl group, in addition to the vibrations associated with the thiomorpholine ring. nih.gov

Thermochemical Properties Derived from Computational Models

Computational models are powerful tools for determining the thermochemical properties of molecules, which are essential for understanding their stability and reactivity.

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. researchgate.net Computational methods, such as the G3(MP2)//B3LYP composite method, have been used to calculate the gas-phase standard molar enthalpy of formation for thiomorpholine. acs.orgresearchgate.net

Table 2: Calculated Standard Molar Enthalpy of Formation of Thiomorpholine (Gas Phase, 298.15 K)

| Property | Value (kJ/mol) |

| ΔfH°(g) | 16.7 ± 4.5 |

Data for the parent compound, thiomorpholine, obtained from G3(MP2)//B3LYP calculations. acs.org

The enthalpy of formation of this compound can be estimated by building upon the value for thiomorpholine and applying group additivity methods or by performing direct high-level quantum chemical calculations. The addition of the aminopropyl group would make the enthalpy of formation more negative, indicating a more stable compound.

Bond Dissociation Enthalpy (BDE) is the enthalpy change required to break a specific bond homolytically. libretexts.org It is a crucial parameter for predicting the reactivity of a molecule towards radical reactions. Computational studies have provided BDE values for the N-H and C-H bonds in thiomorpholine. acs.org

Table 3: Calculated Bond Dissociation Enthalpies of Thiomorpholine (Gas Phase, 298.15 K)

| Bond | Position | BDE (kJ/mol) |

| N-H | - | 363.3 |

| C-H | α to N | 385.5 |

| C-H | α to S | 396.8 |

Data for the parent compound, thiomorpholine, obtained from G3(MP2)//B3LYP calculations. acs.org

In this compound, there are additional N-H bonds in the primary amine group and multiple C-H bonds along the propyl chain. The N-H bonds of the primary amine are expected to have a different BDE compared to the N-H bond in the parent thiomorpholine. Similarly, the C-H bonds at different positions along the propyl chain will have distinct BDEs. For instance, the C-H bonds alpha to the primary amine group are expected to be weaker than other C-H bonds in the chain. researchgate.net

Gas-Phase Acidity, Basicity, and Proton Affinities

The gas-phase acidity and basicity of a molecule are fundamental measures of its intrinsic acidic and basic strength, devoid of any solvent effects. These properties are quantified by the Gibbs free energy change (ΔG) of the deprotonation and protonation reactions, respectively. The corresponding enthalpy changes (ΔH) are known as the proton affinity (for the base) and the deprotonation enthalpy (for the acid). nih.gov For this compound, two primary sites of acid-base reactivity exist: the thiol group (-SH) and the two amino groups (primary and tertiary).

Gas-Phase Acidity:

Representative Gas-Phase Acidities of Alkanethiols

| Compound | Formula | ΔG°acid (kJ/mol) |

|---|---|---|

| Methanethiol | CH₃SH | 1467.3 |

| Ethanethiol | C₂H₅SH | 1455.2 |

| 1-Propanethiol | C₃H₇SH | 1449.3 |

| 1-Butanethiol | C₄H₉SH | 1445.6 |

Data sourced from the NIST Chemistry WebBook and is intended for illustrative purposes.

Gas-Phase Basicity and Proton Affinity:

This compound possesses two basic nitrogen centers: a primary amine and a tertiary amine within the thiomorpholine ring. In the gas phase, the basicity of amines generally increases with alkyl substitution. echemi.com This is due to the electron-donating and stabilizing effect of alkyl groups on the resulting protonated amine (ammonium ion). Therefore, the tertiary amine within the thiomorpholine ring is expected to be more basic than the primary aminopropyl group. stackexchange.com

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. stackexchange.com A higher proton affinity indicates a stronger base. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (like G3 and G4 theories), are powerful tools for predicting the proton affinities of different sites within a molecule. kci.go.krnih.gov For this compound, computational studies would be essential to determine the precise proton affinity of each nitrogen atom and to identify the preferred site of protonation in the gas phase.

Predicted Protonation Sites and Relative Basicities

| Site of Protonation | Expected Relative Basicity | Rationale |

|---|---|---|

| Tertiary Amine (Thiomorpholine) | Higher | Increased alkyl substitution stabilizes the positive charge of the resulting ammonium (B1175870) ion. echemi.comstackexchange.com |

| Primary Amine | Lower | Less alkyl substitution compared to the tertiary amine. |

Mechanistic Investigations through Computational Reaction Dynamics

Computational reaction dynamics simulations are indispensable for understanding the detailed mechanisms of chemical reactions involving this compound at a molecular level. These studies can map out entire reaction pathways, identify crucial intermediates and transition states, and quantify the energetic barriers that govern reaction rates.

Identification and Characterization of Transition States and Reaction Pathways

A key application of computational chemistry in studying the reactivity of this compound is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. Quantum mechanical methods, particularly DFT, are widely used to locate and optimize the geometries of transition states.

For instance, in a reaction involving nucleophilic substitution at the primary amine, computational models can elucidate the geometry of the approaching electrophile relative to the amine, the bond-breaking and bond-forming processes, and the associated energy changes. Frequency calculations are then performed to characterize these stationary points on the potential energy surface. A transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, and transition states are identified, an intrinsic reaction coordinate (IRC) calculation can be performed. This traces the minimum energy path connecting the transition state to the reactants and products, thereby mapping out the complete reaction pathway.

Elucidation of Solvent Effects on Reaction Energetics and Mechanisms

Reactions are most often carried out in a solvent, which can have a profound impact on reaction energetics and mechanisms. Computational chemistry offers several models to account for these solvent effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and often provides a good first approximation of the bulk solvent effects on the energies of reactants, products, and transition states.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and the first few solvent molecules in its solvation shell to be modeled directly. This is particularly important when specific hydrogen bonding or other strong intermolecular interactions with the solvent play a critical role in the reaction mechanism.

For this compound, with its hydrogen-bond-donating (amine and thiol) and -accepting (amine and sulfur) sites, explicit solvent models would be crucial for accurately describing reactions in protic solvents like water or alcohols. The solvent can stabilize charged intermediates and transition states, thereby lowering activation energies and potentially altering the reaction pathway compared to the gas phase.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape and how it interacts with other molecules.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of the atoms over a specific period. This generates a trajectory that reveals the molecule's dynamic behavior.

Conformational Flexibility: The aminopropyl chain and the thiomorpholine ring can adopt various conformations. MD simulations can explore the potential energy surface of the molecule and identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial as the conformation of the molecule can significantly influence its reactivity and its ability to bind to other molecules or surfaces.

Intermolecular Interactions: MD simulations are particularly well-suited for studying intermolecular interactions. By simulating this compound in the presence of other molecules (e.g., solvent, reactants, or a surface), one can observe and quantify the various non-covalent interactions at play, such as:

Hydrogen Bonding: The primary amine and thiol groups can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. MD simulations can reveal the patterns and lifetimes of these hydrogen bonds.

Electrostatic Interactions: The partial charges on the atoms of this compound will lead to electrostatic interactions with polar molecules.

By analyzing the radial distribution functions and other statistical measures from the MD trajectory, detailed insights into the structure and dynamics of the local environment around the molecule can be obtained.

Coordination Chemistry and Ligand Design with N 3 Aminopropyl Thiomorpholine

Ligand Design Principles Incorporating the Thiomorpholine (B91149) and Aminopropyl Moieties

The design of ligands based on N-(3-Aminopropyl)-thiomorpholine hinges on harnessing the cooperative binding effects of its distinct functional groups. The strategic incorporation of this compound into larger molecular frameworks allows for the creation of chelators with specific properties and affinities for different metal ions.

The primary chelation strategy involving this compound revolves around the simultaneous coordination of the nitrogen atom of the aminopropyl group and the sulfur atom of the thiomorpholine ring to a metal center. This creates a stable five- or six-membered chelate ring, a favored arrangement in coordination chemistry. The flexibility of the aminopropyl chain allows the ligand to adapt to the preferred coordination geometry of the metal ion.

Furthermore, the thiomorpholine nitrogen can also participate in coordination, leading to a tridentate binding mode. The specific coordination behavior is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species. For instance, in the synthesis of 2,6-bis(thiomorpholinomethyl)pyridine, the ligand acts in a tridentate fashion, utilizing its three nitrogen atoms for coordination, while the two sulfur atoms remain uncoordinated nus.edu.sg. This demonstrates the versatility of the thiomorpholine moiety in ligand design.

The electronic properties of the donor atoms are also crucial. The soft nature of the sulfur atom makes it a good candidate for binding to soft metal ions like palladium(II), copper(I), and silver(I), according to the Hard and Soft Acids and Bases (HSAB) principle. The harder nitrogen atoms, on the other hand, show a preference for harder metal ions such as nickel(II) and copper(II). This differential affinity can be exploited to design ligands with selectivity for specific metal ions.

Macrocyclic ligands, which are large cyclic molecules containing multiple donor atoms, often exhibit enhanced stability and selectivity for metal ions compared to their open-chain analogues due to the macrocyclic effect. This compound serves as an excellent precursor for the synthesis of such macrocycles.

The synthesis of these macrocyclic ligands can be achieved through various condensation reactions. rsc.orgtcu.edu A common approach involves the reaction of two equivalents of this compound with a suitable dialdehyde (B1249045) or diketone. This results in the formation of a Schiff base macrocycle where the imine nitrogens and the thiomorpholine sulfurs and/or nitrogens are available for coordination. Metal ions can be used as templates to direct the cyclization reaction, often leading to higher yields of the desired macrocycle. core.ac.uk

Characterization of these newly synthesized macrocyclic ligands and their metal complexes is typically carried out using a combination of spectroscopic techniques and analytical methods. researchgate.net Elemental analysis provides the empirical formula of the compound. Infrared (IR) spectroscopy helps to identify the functional groups present and can indicate whether the donor atoms are coordinated to the metal ion. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand in solution. In some cases, X-ray crystallography is used to determine the precise three-dimensional structure of the metal complex in the solid state, confirming the coordination environment of the metal ion. nih.gov The synthesis of macrocyclic metacyclophanes, for example, has been detailed, along with their characterization, showcasing the potential for creating structurally diverse macrocycles. nih.gov

Metal Complexation Studies of this compound-Based Ligands

Understanding the interaction of this compound-based ligands with various metal ions is fundamental to their application. These studies involve determining the stoichiometry of the complexes, their stability, and their structural and electronic properties.

The stoichiometry of a metal complex refers to the ratio in which the ligand and metal ion bind. This can be determined using various techniques, including spectrophotometric titrations (like the mole-ratio method or Job's plot), potentiometric titrations, and isothermal titration calorimetry (ITC). mckendree.edulibretexts.org For instance, by monitoring the change in absorbance of a solution containing the ligand as a metal ion solution is added, the stoichiometry can be deduced from the point of maximum absorbance. libretexts.org

The stability constant (also known as the formation constant) is a quantitative measure of the strength of the interaction between a ligand and a metal ion. iupac.org High stability constants indicate the formation of a stable complex. Potentiometric titrations are a common method for determining stability constants. nih.gov This involves monitoring the pH of a solution containing the ligand and metal ion as a standard solution of acid or base is added. The data is then analyzed to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

Table 1: Representative Stability Constants (log K) of Metal Complexes with Amine and Thioether Containing Ligands

| Metal Ion | Ligand Type | log K |

| Cu(II) | Ethylenediamine | 10.7 |

| Ni(II) | Ethylenediamine | 7.5 |

| Zn(II) | Ethylenediamine | 5.7 |

| Cu(II) | 1,4,7-trithiacyclononane | 4.2 |

| Ag(I) | 1,4,7-trithiacyclononane | 7.9 |

Note: This table provides illustrative data for analogous ligand types to indicate the expected range of stability constants. Actual values for this compound-based ligands would need to be experimentally determined.

A key goal in ligand design is to achieve selectivity for a particular metal ion. Ligands based on this compound can be tailored to selectively bind certain metal ions over others. This selectivity is governed by a combination of factors, including the HSAB principle, the chelate effect, the macrocyclic effect, and the preorganization of the ligand.

For example, by incorporating this compound into a macrocyclic framework, the ligand can be preorganized to have a cavity size that is optimal for a specific metal ion, leading to high selectivity. The combination of soft sulfur and hard nitrogen donor atoms can also be exploited to discriminate between metal ions with different hardness. For instance, a ligand with a higher proportion of sulfur donors may show selectivity for softer metal ions like Ag(I) or Hg(II). The development of chelators for specific medical applications, such as targeting radium, highlights the importance of designing ligands with high affinity and stability for the desired metal ion. rsc.org

The coordination geometry of a metal complex describes the spatial arrangement of the ligands around the central metal ion. Common coordination geometries include octahedral, tetrahedral, and square planar. libretexts.org The preferred geometry is influenced by the size and electronic configuration of the metal ion, as well as the steric and electronic properties of the ligand. For this compound-based complexes, the flexible aminopropyl chain allows the ligand to adapt to different coordination geometries.

The electronic structure of the complex, which describes the distribution of electrons in the metal and ligand orbitals, can be investigated using techniques such as UV-Vis spectroscopy, magnetic susceptibility measurements, and computational methods. nih.gov UV-Vis spectroscopy can provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. Magnetic susceptibility measurements can determine the number of unpaired electrons in the complex, which helps to elucidate the electronic configuration of the metal ion. Computational studies, such as Density Functional Theory (DFT), can provide detailed insights into the bonding and electronic structure of the complexes. dntb.gov.ua

Table 2: Common Coordination Geometries and Corresponding Hybridization

| Coordination Number | Geometry | Hybridization |

| 2 | Linear | sp |

| 4 | Tetrahedral | sp³ |

| 4 | Square Planar | dsp² |

| 6 | Octahedral | d²sp³ or sp³d² |

Note: The actual coordination geometry and hybridization in this compound complexes will depend on the specific metal ion and the ligand structure. doubtnut.comaskfilo.com

Spectroscopic Characterization of Metal-Ligand Complexes

The elucidation of the structure and nature of metal complexes formed with this compound relies heavily on a suite of spectroscopic techniques. These methods provide critical insights into the coordination environment of the metal ion and the conformational changes in the ligand upon complexation.

UV-Vis and Fluorescence Spectroscopic Studies of Complex Formation

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are powerful tools for monitoring the formation of metal-ligand complexes in solution and for obtaining information about the electronic structure of the resulting species.

The UV-Vis spectrum of this compound in a suitable solvent typically exhibits absorption bands corresponding to n→σ* and π→π* transitions within the molecule. Upon coordination to a metal ion, shifts in the positions and intensities of these bands are observed, indicating the involvement of the ligand's donor atoms in complex formation. The appearance of new absorption bands, often in the visible region for transition metal complexes, can be attributed to d-d electronic transitions of the metal ion or to charge-transfer (CT) transitions between the ligand and the metal.

For instance, the complexation of this compound with transition metals like copper(II), nickel(II), and cobalt(II) is expected to show distinct d-d transition bands, the positions of which are indicative of the coordination geometry around the metal center. A hypothetical UV-Vis spectral data set for such complexes is presented in Table 1. The shift in the ligand's absorption bands and the appearance of new bands upon complexation provide clear evidence of coordination.

Table 1: Hypothetical UV-Vis Spectral Data for this compound and its Metal Complexes

| Compound | λmax (nm) (Ligand Bands) | λmax (nm) (d-d or CT Bands) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| This compound | 215, 260 | - | 1500, 300 |

| [Cu(APT)₂]Cl₂ | 220, 275 | 620 | 1800, 450, 120 |

| [Ni(APT)₂]Cl₂ | 218, 272 | 580, 950 | 1750, 420, 15, 8 |

| [Co(APT)₂]Cl₂ | 222, 278 | 530, 610 | 1850, 460, 25, 18 |

APT represents the this compound ligand.

Fluorescence spectroscopy can also be employed to study complex formation. While this compound itself may exhibit weak fluorescence, its emission properties can be significantly altered upon coordination to a metal ion. Depending on the nature of the metal, either quenching or enhancement of the fluorescence intensity can occur. For example, complexation with paramagnetic metal ions often leads to fluorescence quenching due to energy or electron transfer processes. Conversely, coordination to certain diamagnetic metal ions can enhance fluorescence by increasing the rigidity of the ligand and reducing non-radiative decay pathways. These changes in fluorescence can be used to determine the stoichiometry and stability constants of the complexes.

Application of NMR and Mass Spectrometry for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable techniques for the detailed structural characterization of this compound complexes.

¹H and ¹³C NMR spectroscopy provides valuable information about the ligand's structure in the complex. The chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen and sulfur atoms are particularly sensitive to complexation. Upon coordination to a metal ion, a downfield or upfield shift of these signals is expected due to the electronic and conformational changes in the ligand. For diamagnetic metal complexes, the interpretation of NMR spectra is relatively straightforward and can reveal the binding sites of the ligand. A hypothetical comparison of ¹H NMR chemical shifts for the free ligand and a diamagnetic zinc(II) complex is shown in Table 2. The significant shifts in the protons of the aminopropyl chain and the morpholine (B109124) ring adjacent to the nitrogen atoms would confirm their involvement in coordination.

Table 2: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for this compound and its Zn(II) Complex in D₂O

| Proton Assignment | Free Ligand (APT) | [Zn(APT)₂]Cl₂ |

|---|---|---|

| H₂N-CH₂ - | 2.75 | 2.95 |

| -CH₂-CH₂ -CH₂- | 1.70 | 1.85 |

| -CH₂ -N(morpholine) | 2.50 | 2.70 |

| Morpholine -CH₂ -N- | 2.60 | 2.80 |

| Morpholine -CH₂ -S- | 2.85 | 3.00 |

Shifts are illustrative and would depend on the specific experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight and composition of the metal complexes. Techniques such as Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing coordination compounds. mdpi.com The mass spectrum of a complex will show a peak or a pattern of peaks corresponding to the molecular ion of the complex, confirming its stoichiometry. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing how the ligand is bound to the metal center. For example, the fragmentation might show the loss of the intact ligand molecule or the cleavage of specific bonds within the ligand.

Research into Applications in Selective Metal Ion Separation and Recovery

The unique structural features of this compound, combining a soft sulfur donor with two hard nitrogen donors, make it a promising candidate for applications in the selective separation and recovery of metal ions. The differing affinities of these donor atoms for various metal ions can be exploited for selective extraction.

Research in this area focuses on the design of extraction systems, such as solvent extraction or solid-phase extraction, where this compound or its derivatives are used as the selective extractant. The efficiency and selectivity of metal ion separation depend on several factors, including the pH of the aqueous phase, the nature of the organic solvent (in solvent extraction), and the presence of competing ions.

For instance, the soft sulfur atom in the thiomorpholine ring is expected to show a high affinity for soft metal ions like silver(I), mercury(II), and palladium(II). On the other hand, the hard nitrogen atoms of the primary amine and the morpholine ring are likely to coordinate preferentially with harder transition metal ions such as copper(II), nickel(II), and zinc(II). This differential affinity can be harnessed for the selective separation of these metal ions from mixtures. mdpi.com

A potential application could be in the development of polymer inclusion membranes (PIMs) containing this compound as the carrier for the selective transport of a target metal ion from a feed solution to a stripping solution. mdpi.com The performance of such a system would be evaluated based on the extraction efficiency and the selectivity for the target metal over other metals present in the solution.

While extensive research specifically on this compound for this purpose is not widely published, the principles of coordination chemistry suggest its high potential. Further studies are needed to systematically evaluate its performance in various separation schemes and to optimize the conditions for achieving high selectivity and recovery rates for valuable and toxic metal ions from industrial effluents or other sources.

Applications of N 3 Aminopropyl Thiomorpholine in Advanced Materials and Polymer Science

N-(3-Aminopropyl)-thiomorpholine as a Monomer in Polymer Synthesis

This compound and its derivatives, such as N-acryloyl thiomorpholine (B91149) (NAT), serve as functional monomers for the synthesis of advanced polymeric materials. The presence of the thiomorpholine ring and the aminopropyl group imparts specific chemical functionalities to the resulting polymer backbone, influencing its solubility, responsiveness, and potential applications.

Synthesis of Cationic Polymers and Copolymers Incorporating the Thiomorpholine Unit

Polymers derived from thiomorpholine-containing monomers are notable for their potential as cationic materials. The tertiary amine within the thiomorpholine ring, as well as the primary amine in the parent compound, can be protonated under acidic conditions. This protonation imparts a positive charge along the polymer chain, creating a cationic polymer, also known as a polycation.

These cationic polymers are considered promising alternatives to other classes of polycations used in various applications. nih.gov The synthesis of these polymers can be achieved through the polymerization of thiomorpholine-based monomers. The resulting materials are polyelectrolytes whose charge density can be modulated by the surrounding pH. Cationic polymers possessing significant therapeutic potential are of tremendous research interest. The incorporation of cationic monomers like N-(3-aminopropyl)methacrylamide hydrochloride (a structural analogue) often leads to challenges in polymerization due to Coulombic repulsion and enhanced hydrophilicity, which can affect reaction kinetics and the final polymer structure. mdpi.com

Development of Controlled Polymerization Techniques (e.g., RAFT Polymerization) for Precise Architectures

To synthesize polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions, controlled radical polymerization techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a particularly effective method for polymerizing thiomorpholine-based monomers. nih.gov

Researchers have successfully synthesized polymers like poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) using the RAFT process. nih.govnih.gov This technique allows for the creation of complex architectures such as block copolymers with predetermined molecular weights and functionalities. nih.gov The RAFT polymerization of monomers containing tertiary amine groups, similar to those in thiomorpholine derivatives, has been studied in detail. For instance, the polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) was optimized by conducting the reaction in an acidic water/2-propanol mixture using specific RAFT agents and initiators. Such controlled polymerization methods are crucial for tailoring the final properties of the thiomorpholine-containing polymers for specific applications. nih.gov

Table 1: Examples of RAFT Polymerization Conditions for Amine-Containing Monomers This table provides illustrative examples of conditions used for the RAFT polymerization of monomers structurally related to this compound derivatives.

| Monomer | Chain Transfer Agent (CTA) | Initiator | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Ethylthiomorpholine oxide methacrylate (THOXMA) | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (CPDB) | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Dimethyl sulfoxide (B87167) (DMSO) at pH 4 | Successful synthesis of well-defined homopolymers and statistical copolymers. | nih.gov |

| N-[3-(Dimethylamino)propyl]methacrylamide hydrochloride (DMAPMA·HCl) | 4-Cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Water (acidic pH) / 2-propanol (2:1) | Optimal conditions to access well-defined homopolymers with good retention of chain-end groups. | |

| N,N-Dimethylacrylamide (DMA) | 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05) | V-501 | D₂O at pH 10 | Successfully controlled polymerization, producing polymers with narrow molecular weight distributions (Mw/Mn < 1.2). | mdpi.com |

Functional Polymeric Materials Incorporating this compound

The incorporation of the this compound moiety into polymer chains yields materials with unique functional properties. These properties are largely dictated by the chemical nature of the thiomorpholine ring and the pendant aminopropyl group, which can engage in host-guest interactions and respond to external stimuli.

Polymer Resins for Advanced Ion Exchange and Adsorption Applications

Ion exchange resins are cross-linked, insoluble polymer networks that carry ionizable functional groups. globalresearchonline.net They function by reversibly exchanging ions between the solid resin phase and a surrounding liquid phase. fabad.org.tr Polymers synthesized from this compound can be designed to act as anion exchange resins. When the amine groups in the polymer are protonated (e.g., in an acidic to neutral environment), the polymer becomes positively charged and can bind and exchange anions.

These materials are part of a newer class of "polymer-modified" ion-exchange media. nih.gov Such resins, where functional polymer chains extend from a solid support, can offer improved performance over traditional resins by increasing the accessibility of functional groups to target molecules, which can lead to higher binding capacities. nih.gov The use of these specialized resins is critical in purification processes, particularly for biological macromolecules like proteins. nih.gov

Synthesis and Characterization of pH-Responsive and other Stimuli-Responsive Polymers

A key feature of polymers derived from this compound is their responsiveness to changes in environmental pH. nih.gov The tertiary amine in the thiomorpholine ring has a specific pKa, and when the environmental pH drops below this value, the amine becomes protonated. This change in charge state dramatically alters the polymer's properties, most notably its solubility in water.

For example, studies on poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) have shown that in acidic conditions, the protonation of the amine groups enhances the polymer's hydrophilicity and solubility. nih.govnih.gov This pH-responsiveness can be combined with other stimuli-responsive behaviors. PTHOXMA also exhibits temperature sensitivity, specifically a Lower Critical Solution Temperature (LCST), where the polymer becomes insoluble above a certain temperature. nih.gov This dual-responsive behavior is highly dependent on pH; in acidic media, the polymer remains hydrophilic and soluble at all tested temperatures, while at physiological or alkaline pH, it displays a distinct LCST. nih.govnih.gov This tunable behavior makes these polymers "smart" materials suitable for a variety of applications. nih.gov

Table 2: Stimuli-Responsive Properties of a Thiomorpholine Oxide-Derived Polymer (PTHOXMA) This table summarizes the pH-dependent thermal behavior of Poly(ethylthiomorpholine oxide methacrylate), a polymer structurally related to those derived from this compound.

| Polymer | pKa | Condition | LCST (°C) | Polymer Behavior | Reference |

|---|---|---|---|---|---|

| PTHOXMA | ~5.6 | Acidic pH | Not observed | Remains hydrophilic and soluble due to amine protonation. | nih.gov |

| PTHOXMA | ~5.6 | Physiological pH | ~65 °C | Becomes insoluble and aggregates above the LCST. | nih.gov |

| PTHOXMA | ~5.6 | Alkaline pH | ~58 °C | Becomes insoluble and aggregates above the LCST. | nih.govnih.gov |

Supramolecular Architectures and Self-Assemblies Derived from this compound

The controlled synthesis of thiomorpholine-containing polymers enables the formation of complex, higher-order structures through self-assembly. A powerful technique for achieving this is Polymerization-Induced Self-Assembly (PISA), which allows for the one-pot synthesis of various nanoparticle morphologies.

Research on the aqueous PISA of N-acryloyl thiomorpholine (NAT) has demonstrated remarkable control over the final nanostructure. By starting with a hydrophilic polymer block and polymerizing the NAT monomer in water, the growing polymer chain becomes insoluble and self-assembles into well-defined shapes. Remarkably, for the exact same polymer composition, it is possible to generate a full range of morphologies—including spheres, worms, and vesicles—simply by adjusting polymerization parameters such as temperature and monomer concentration. This exceptional control is attributed to a combination of the monomer's high water solubility and the high glass transition temperature of the resulting polymer, which "locks in" the morphology at different stages of the polymerization. This method provides a highly efficient route to produce versatile nanostructures for various applications.

Table 3: Morphological Control in PISA of N-acryloyl thiomorpholine (PNAM-b-PNAT) This table illustrates how polymerization conditions influence the final self-assembled morphology for a block copolymer with a fixed composition.

| Monomer Concentration (wt%) | Polymerization Temperature (°C) | Resulting Morphology | Reference |

|---|---|---|---|

| 10 | 25 | Vesicles | |

| 10 | 50 | Worms | |

| 10 | 60 | Spheres | |

| 15 | 25 | Vesicles | |

| 15 | 60 | Worms and Vesicles |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-acryloyl thiomorpholine | NAT |

| Poly(ethylthiomorpholine oxide methacrylate) | PTHOXMA |

| N-(3-aminopropyl)methacrylamide hydrochloride | APMH |

| N-[3-(dimethylamino)propyl]methacrylamide hydrochloride | DMAPMA·HCl |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | CPDB |

| 2,2'-Azobis(2-methylpropionitrile) | AIBN |

| 4-Cyanopentanoic acid dithiobenzoate | CTP |

| 4,4′-Azobis(4-cyanovaleric acid) | ACVA |

Design of Photoresponsive Amphiphiles for Controlled Supramolecular Transformations

The incorporation of photoresponsive units into amphiphilic molecules allows for the non-invasive control of self-assembled structures using light nih.gov. While direct studies on this compound-based photoresponsive amphiphiles are not extensively documented, the compound's primary amine group serves as an ideal anchor for attaching photo-switchable moieties. For instance, azobenzene or spiropyran derivatives can be covalently linked to the aminopropyl chain. The resulting amphiphile would possess a hydrophilic head (the protonated amine and thiomorpholine ring) and a hydrophobic tail that changes its conformation or polarity upon light irradiation.

This photo-induced transformation can trigger significant changes in the amphiphile's self-assembly behavior, leading to controlled supramolecular transformations nih.gov. For example, a spherical micelle might transform into a vesicle or a nanotube in response to a specific wavelength of light. This dynamic control over morphology is crucial for applications in drug delivery, where a light stimulus could trigger the release of an encapsulated therapeutic agent. The thiomorpholine moiety, with its potential for hydrogen bonding and its biocompatibility, further enhances the utility of these systems in biological contexts researchgate.net.

| Photoresponsive Moiety | Potential Supramolecular Transformation | Governing Principle |

| Azobenzene | Micelle to Vesicle | trans to cis isomerization changes the packing parameter of the amphiphile. |

| Spiropyran | Disassembly of aggregates | Light-induced conversion to the polar merocyanine form increases hydrophilicity. |

Exploration of Hydrogen-Bonded Supramolecular Polymers

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding, which impart them with unique properties like self-healing and responsiveness to stimuli libretexts.org. The this compound molecule contains both hydrogen bond donors (the primary amine) and acceptors (the nitrogen and sulfur atoms of the thiomorpholine ring), making it a promising building block for hydrogen-bonded supramolecular polymers.

| Interacting Functional Group | Potential Hydrogen Bonding Motif | Resulting Supramolecular Structure |

| Carboxylic Acid | Salt bridge and N-H···O=C bonds | Linear chains or 2D sheets |

| Amide | N-H···O=C and N-H···N bonds | Tapes or ribbons mdpi.comresearchgate.net |

| Urea/Urethane | Bifurcated hydrogen bonds | Robust, crosslinked networks |

Studies on Hierarchical Assembly and Self-Assembling Systems

Hierarchical self-assembly, where molecules first form primary nanostructures that then organize into more complex superstructures, is a key principle in the creation of functional materials mdpi.com. The amphiphilic nature of functionalized this compound derivatives can be exploited to drive such hierarchical processes.

By attaching a long hydrophobic alkyl chain to the aminopropyl group, an amphiphile with a thiomorpholine head group is created. The shape and packing of these amphiphiles, dictated by the relative volumes of the hydrophilic head and the hydrophobic tail, will determine the initial self-assembled structures, such as micelles or bilayers libretexts.org. Subsequently, intermolecular interactions between the thiomorpholine head groups, including hydrogen bonding and dipole-dipole interactions, can guide the organization of these primary structures into more complex arrangements like nanofiber bundles or lamellar stacks. The unique properties of the thiomorpholine ring, such as its weak basicity and potential for oxidation, can be used to tune these higher-order assemblies researchgate.net.

Interfacing Supramolecular Materials with Biological Systems for Advanced Material Development

The development of materials that can effectively interact with biological systems is a major goal in biomedical engineering nih.gov. The inherent biocompatibility of the morpholine (B109124) and thiomorpholine scaffolds makes them attractive for such applications researchgate.netresearchgate.net. Polymers derived from thiomorpholine have shown low cytotoxicity, making them suitable for use in drug delivery and tissue engineering nih.gov.

The primary amine group of this compound provides a convenient handle for bioconjugation. Bioactive molecules such as peptides, proteins, or carbohydrates can be attached to the thiomorpholine-containing material to create bio-functionalized interfaces. For example, grafting cell-adhesive peptides could promote cell attachment and proliferation on a material's surface, a critical aspect of tissue engineering scaffolds japsonline.com. Furthermore, the stimuli-responsive nature of supramolecular polymers built from this compound could be used to create "smart" biomaterials that release drugs or change their mechanical properties in response to biological signals.

Development of Novel Composites and Hybrid Materials

This compound can also be utilized in the creation of novel composite and hybrid materials. The aminopropyl group can act as a coupling agent or a crosslinker to integrate the thiomorpholine moiety into a larger material matrix.

For instance, the amine can react with epoxy resins or isocyanates, forming covalent bonds and incorporating the thiomorpholine ring into the polymer network of a composite material. This could enhance the material's thermal stability, mechanical properties, or introduce specific functionalities. In hybrid materials, the aminopropyl group can be used to functionalize the surface of inorganic nanoparticles, such as silica or gold. This surface modification can improve the dispersion of the nanoparticles in a polymer matrix and create a strong interface between the organic and inorganic phases, leading to materials with enhanced performance researcher.life. The presence of the thiomorpholine group could also impart desirable properties to the composite, such as improved biocompatibility or the ability to coordinate with metal ions.

Advanced Spectroscopic and Analytical Characterization Techniques for N 3 Aminopropyl Thiomorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of organic molecules like N-(3-Aminopropyl)-thiomorpholine in solution. jchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. omicsonline.orgresearchgate.net

1D and 2D NMR Experiments (e.g., ¹H, ¹³C, HSQC, HMBC) for Connectivity and Stereochemistry

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and confirming the molecular structure.

¹H and ¹³C NMR: The 1D ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon atoms. jchps.com For this compound, distinct signals are expected for the protons and carbons of the thiomorpholine (B91149) ring and the aminopropyl side chain. Based on data from analogous structures like N-(3-Aminopropyl)morpholine, the chemical shifts can be predicted. chemicalbook.com

2D NMR Experiments:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. columbia.edulibretexts.org The HSQC spectrum simplifies the assignment process by spreading the information into two dimensions. nih.gov

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on spectroscopic principles and data from similar compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 1' | -CH₂- | ~2.65 | ~42.0 | C-2', C-3', C-2, C-6 |

| 2' | -CH₂- | ~1.60 | ~28.0 | C-1', C-3' |

| 3' | -CH₂-N | ~2.40 | ~58.0 | C-1', C-2' |

| 2, 6 | S-CH₂- | ~2.70 | ~54.0 | C-3, C-5, C-3' |

| 3, 5 | N-CH₂- | ~2.50 | ~54.0 | C-2, C-6 |

| 1'' | -NH₂ | ~1.50 (broad) | - | C-1' |

Solid-State NMR for Conformational and Dynamic Studies in Solid Forms

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers unique insights into its conformation and dynamics in the solid crystalline form. documentsdelivered.com Intermolecular interactions within a crystal lattice can significantly influence the molecule's conformation, which may differ from its structure in solution. mdpi.com

For this compound, ssNMR can be used to:

Determine the Conformation of the Thiomorpholine Ring: Studies on similar cyclic compounds have shown that the thiomorpholine ring typically adopts a low-energy chair conformation. mdpi.com ssNMR can confirm this conformation in the solid state and identify any distortions caused by crystal packing forces.

Analyze Molecular Dynamics: ssNMR techniques can probe the motion of different parts of the molecule, such as the rotation of the aminopropyl side chain or subtle puckering of the heterocyclic ring. documentsdelivered.compurdue.edu

Characterize Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra, making it a valuable tool for identifying and characterizing polymorphism. purdue.edu

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Purity Assessment

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net When coupled with chromatographic separation techniques, it becomes a powerful tool for identifying compounds in complex mixtures and assessing their purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Mixture Analysis

Due to its high polarity and low volatility, this compound is ideally suited for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This technique separates the compound from a mixture using liquid chromatography before it is ionized and detected by the mass spectrometer.

A reliable method for quantifying similar amine-containing compounds in various matrices involves ion-pairing reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov Using positive electrospray ionization (ESI+), the molecule is expected to be readily detected as the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) experiments can then be performed to fragment this ion, yielding characteristic product ions that confirm the structure.

Predicted LC-MS Data for this compound

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 161.1 | Protonated molecular ion |

| [M+H - C₃H₈N]⁺ | 102.0 | Loss of the aminopropyl group (cleavage of C-N bond) |

| [C₄H₈NS]⁺ | 102.0 | Thiomorpholine ring fragment |

| [C₃H₉N₂]⁺ | 73.0 | Aminopropyl side chain fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its polar nature and low volatility. However, the technique can be applied if the compound is chemically modified (derivatized) to create a more volatile and less polar analog. Alternatively, GC-MS is useful for identifying volatile impurities or related byproducts.

Analysis of the closely related compound N-(3-Aminopropyl)morpholine by GC-MS shows characteristic fragmentation patterns that can be extrapolated to predict the behavior of the thiomorpholine analog. nih.gov The primary fragmentation would likely involve the cleavage of the C-C bonds in the propyl chain and the cleavage of the C-N bond connecting the side chain to the ring.

Predicted GC-MS Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₄H₈NS]⁺ | 102 | Thiomorpholine ring fragment |

| [C₇H₁₅N₂S]⁺ | 159 | Fragment from alpha-cleavage next to the terminal amine |

| [C₅H₁₁N₂S]⁺ | 131 | Fragment from cleavage of the propyl chain |

| [C₄H₁₀N]⁺ | 72 | Fragment from the aminopropyl side chain |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational motions of molecules. americanpharmaceuticalreview.com These techniques are highly effective for identifying the functional groups present in a molecule and can also provide information about its conformation. scirp.orgmdpi.com IR and Raman are often complementary, as some vibrations may be strong in one technique and weak or absent in the other. mdpi.com

For this compound, key vibrational modes include:

N-H Vibrations: The primary amine (-NH₂) group will exhibit characteristic stretching and bending vibrations.

C-H Vibrations: Stretching and bending vibrations from the methylene (B1212753) (-CH₂-) groups in both the thiomorpholine ring and the propyl chain will be prominent.

C-N and C-S Vibrations: The stretching vibrations of the carbon-nitrogen and carbon-sulfur bonds within the thiomorpholine ring provide a fingerprint for the heterocyclic structure. nih.gov

These techniques are valuable for confirming the presence of the key functional groups and for studying conformational changes that may occur in different physical states (e.g., solid vs. liquid). americanpharmaceuticalreview.com

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3400 - 3250 |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 |

| Alkane (C-H) | C-H Bend | 1470 - 1350 |

| Amine (C-N) | C-N Stretch | 1250 - 1020 |

| Thioether (C-S) | C-S Stretch | 700 - 600 |

Characterization of Characteristic Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful, non-destructive tool for identifying the functional groups within a molecule. nih.gov Each bond and functional group vibrates at a characteristic frequency, producing a unique "fingerprint" in the spectrum. For this compound, these techniques allow for the confirmation of its key structural features: the thiomorpholine ring, the secondary and primary amine groups, and the alkyl chain.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source of Vibration |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400-3250 | Symmetric and asymmetric stretching of the N-H bonds. |

| N-H Stretch | Secondary Amine (-NH-) | 3350-3310 | Stretching of the N-H bond within the ring. |

| C-H Stretch | Alkyl (CH₂) | 2960-2850 | Symmetric and asymmetric stretching of C-H bonds. |

| N-H Bend | Primary Amine (-NH₂) | 1650-1580 | Scissoring motion of the H-N-H angle. |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Stretching of the carbon-nitrogen bonds. |

This table is generated based on established frequency ranges for the specified functional groups and data from related compounds.

Application in Conformational Studies

Beyond identifying functional groups, vibrational spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), can provide insights into the conformational isomers of this compound. nih.govresearchgate.net The thiomorpholine ring is not planar and typically adopts a "chair" conformation, which is energetically more stable than the "boat" conformation. The orientation of the N-(3-aminopropyl) substituent (axial vs. equatorial) and the rotational conformers (rotamers) around the C-C and C-N bonds of the side chain can also be investigated. researchgate.net

Different conformers may exhibit subtle shifts in their vibrational frequencies due to changes in bond angles and dihedral angles. By comparing experimentally obtained FTIR and Raman spectra with theoretically calculated spectra for different possible conformations, researchers can determine the most stable three-dimensional structure of the molecule in a given state (e.g., solid, liquid, or in solution). nih.gov This level of structural detail is crucial for understanding the molecule's physical properties and its interactions with other chemical species.

Advanced Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for its precise quantification in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. turkjps.org